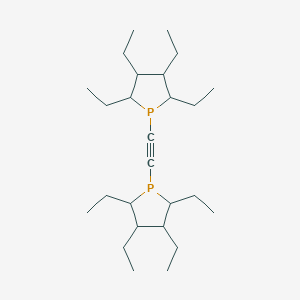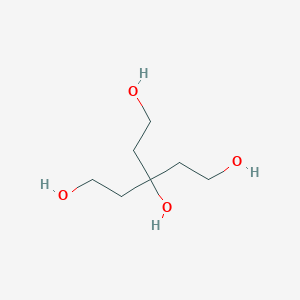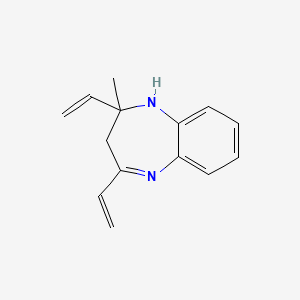
1,1'-(Ethyne-1,2-diyl)bis(2,3,4,5-tetraethylphospholane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(Ethyne-1,2-diyl)bis(2,3,4,5-tetraethylphospholane) is a chemical compound known for its unique structure and properties It consists of two phospholane rings connected by an ethyne (acetylene) linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Ethyne-1,2-diyl)bis(2,3,4,5-tetraethylphospholane) typically involves the reaction of 2,3,4,5-tetraethylphospholane with an acetylene derivative under specific conditions. One common method is the Sonogashira coupling reaction, which involves the use of a palladium catalyst and a copper co-catalyst in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1,1’-(Ethyne-1,2-diyl)bis(2,3,4,5-tetraethylphospholane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine groups to phosphines.
Substitution: The ethyne linkage allows for substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can introduce various functional groups onto the ethyne linkage .
科学研究应用
1,1’-(Ethyne-1,2-diyl)bis(2,3,4,5-tetraethylphospholane) has several scientific research applications:
Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biology and Medicine: While not extensively studied in these fields, its potential as a building block for bioactive molecules is being explored.
作用机制
The mechanism of action of 1,1’-(Ethyne-1,2-diyl)bis(2,3,4,5-tetraethylphospholane) in catalysis involves its coordination to transition metals, forming active catalytic complexes. These complexes can facilitate various reactions by stabilizing transition states and intermediates. The ethyne linkage provides rigidity and electronic properties that enhance the compound’s effectiveness as a ligand[4][4].
相似化合物的比较
Similar Compounds
1,1’-(Ethyne-1,2-diyl)bis(2,3,4,5-tetramethylphospholane): Similar structure but with methyl groups instead of ethyl groups.
1,1’-(Ethyne-1,2-diyl)bis(2,3,4,5-tetraethylphosphine): Similar structure but with phosphine groups instead of phospholane rings.
Uniqueness
1,1’-(Ethyne-1,2-diyl)bis(2,3,4,5-tetraethylphospholane) is unique due to its combination of ethyne linkage and phospholane rings, which provide distinct electronic and steric properties. This makes it particularly effective in catalysis and materials science applications compared to its analogs .
属性
CAS 编号 |
918531-29-0 |
|---|---|
分子式 |
C26H48P2 |
分子量 |
422.6 g/mol |
IUPAC 名称 |
2,3,4,5-tetraethyl-1-[2-(2,3,4,5-tetraethylphospholan-1-yl)ethynyl]phospholane |
InChI |
InChI=1S/C26H48P2/c1-9-19-20(10-2)24(14-6)27(23(19)13-5)17-18-28-25(15-7)21(11-3)22(12-4)26(28)16-8/h19-26H,9-16H2,1-8H3 |
InChI 键 |
FZEIDFJFDFCIFH-UHFFFAOYSA-N |
规范 SMILES |
CCC1C(C(P(C1CC)C#CP2C(C(C(C2CC)CC)CC)CC)CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(4-Methoxyphenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B15169677.png)
![Tricyclo[3.3.1.13,7]decan-1-amine, 3,5-diethyl-7-methyl-](/img/structure/B15169680.png)
![3-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methoxy}benzaldehyde](/img/structure/B15169685.png)
![N~1~,N'~1~-Bis[(1R)-2-hydroxy-2-methyl-1-(naphthalen-1-yl)propyl]cyclopropane-1,1-dicarboxamide](/img/structure/B15169689.png)
![4-[4-(3-Chlorophenyl)-2-hydrazinyl-1,3-thiazol-5-yl]-2-fluoropyridine](/img/structure/B15169692.png)





![4-[(E)-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)diazenyl]benzene-1-sulfonic acid](/img/structure/B15169766.png)
![Benzamide, 2-chloro-N-[4-[(6-chloro-2-pyridinyl)oxy]phenyl]-5-nitro-](/img/structure/B15169768.png)

![5-Chloro-2-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B15169780.png)
